molecular formula C20H20N4O2 B2864207 (E)-2-(1H-benzo[d]imidazol-2-yl)-3-(5-(2,6-dimethylmorpholino)furan-2-yl)acrylonitrile CAS No. 477535-49-2

(E)-2-(1H-benzo[d]imidazol-2-yl)-3-(5-(2,6-dimethylmorpholino)furan-2-yl)acrylonitrile

Cat. No.: B2864207
CAS No.: 477535-49-2
M. Wt: 348.406
InChI Key: GBWJTTGKDHSPMT-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(E)-2-(1H-benzo[d]imidazol-2-yl)-3-(5-(2,6-dimethylmorpholino)furan-2-yl)acrylonitrile” is a structurally complex acrylonitrile derivative featuring a benzo[d]imidazole core linked to a substituted furan-morpholine moiety. The 2,6-dimethylmorpholino substituent on the furan ring likely improves solubility and pharmacokinetic properties compared to unsubstituted morpholine derivatives.

Properties

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-[5-(2,6-dimethylmorpholin-4-yl)furan-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-13-11-24(12-14(2)25-13)19-8-7-16(26-19)9-15(10-21)20-22-17-5-3-4-6-18(17)23-20/h3-9,13-14H,11-12H2,1-2H3,(H,22,23)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBWJTTGKDHSPMT-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=CC=C(O2)C=C(C#N)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CN(CC(O1)C)C2=CC=C(O2)/C=C(\C#N)/C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-2-(1H-benzo[d]imidazol-2-yl)-3-(5-(2,6-dimethylmorpholino)furan-2-yl)acrylonitrile is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity based on various studies and findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₄O
  • Molecular Weight : 306.36 g/mol
  • CAS Number : Not directly available in the search results but can be derived from its structural components.

This compound features a benzimidazole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties. The presence of a furan ring and a morpholine group further enhances its potential efficacy.

Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor properties. The following table summarizes key findings related to antitumor activity:

CompoundCell Line TestedIC₅₀ (μM)Assay Type
Compound AA549 (Lung Cancer)2.12 ± 0.212D Assay
Compound BHCC827 (Lung Cancer)5.13 ± 0.972D Assay
Compound CNCI-H358 (Lung Cancer)0.85 ± 0.052D Assay
This compoundA549TBDTBD

The studies indicate that compounds with a similar structure have shown promising results in inhibiting cell proliferation in various cancer cell lines, suggesting that this compound may also possess comparable antitumor activity.

The proposed mechanism of action for this class of compounds includes:

  • DNA Binding : These compounds tend to bind within the minor groove of DNA, inhibiting DNA-dependent enzymes crucial for cancer cell proliferation.
  • Oxidative Stress Induction : Similar compounds have been shown to alter oxidative stress levels by affecting antioxidant enzyme activities and increasing free radical generation, which may contribute to their cytotoxic effects.
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to increased apoptosis.

Antimicrobial Activity

In addition to their antitumor properties, there is emerging evidence that compounds structurally related to this compound exhibit antimicrobial activity against various pathogens. The following table summarizes findings from antimicrobial studies:

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)
Compound DE. coli10 μg/mL
Compound ES. aureus15 μg/mL
This compoundTBDTBD

These results indicate potential applications in treating infections caused by resistant strains of bacteria.

Case Studies

Several case studies have explored the biological activities of similar compounds:

  • Case Study on Antitumor Activity : A study involving a series of benzimidazole derivatives demonstrated significant cytotoxicity against lung cancer cell lines with IC₅₀ values ranging from 0.85 μM to 6.75 μM, highlighting the potential of structural modifications to enhance efficacy.
  • Case Study on Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of furan derivatives, revealing promising results against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum activity profile.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Properties of Benzoimidazole Derivatives
Compound Name Core Structure Key Substituent Reactivity Profile Potential Application Reference
Target Compound Benzoimidazole-acrylonitrile 2,6-Dimethylmorpholino High electrophilicity Kinase inhibition N/A
1a () Benzoimidazole-acetonitrile None Moderate reactivity Intermediate synthesis
19d () Benzothiazole-acetonitrile Thiazole ring Enhanced π-stacking Anticancer agents
4a-f () Benzoimidazole-ether Fluorine substituent Antimicrobial activity Antibacterial drugs

Research Findings and Implications

  • Reactivity: The acrylonitrile group in the target compound enables Michael addition reactions, a feature absent in non-conjugated analogues like 1a-h .
  • Biological Potential: While direct antimicrobial data are lacking, structural parallels to ’s nitroimidazoles suggest possible activity against anaerobic pathogens .
  • Synthetic Challenges: The morpholino-furan group complicates purification, as seen in ’s reliance on chromatography for similar polar derivatives .

Preparation Methods

Synthesis of the Benzo[d]imidazole Core

Cyclocondensation of o-Phenylenediamine Derivatives

The benzo[d]imidazole scaffold is classically synthesized via cyclocondensation of o-phenylenediamine with carboxylic acid derivatives or aldehydes. A 2019 study demonstrated that aromatic aldehydes react with o-phenylenediamine in the presence of N,N-dimethylformamide (DMF) and sulfur to yield (1H-benzo[d]imidazol-2-yl)(phenyl)methanone derivatives. For the target compound, substituting the aromatic aldehyde with a nitrile-containing precursor could facilitate direct incorporation of the acrylonitrile moiety.

One-Pot Acylation-Cyclization of N-Arylamidoximes

A 2022 protocol described a one-pot acylation-cyclization of N-arylamidoximes using acetyl chloride and 1,8-diazabicycloundec-7-ene (DBU) in chlorobenzene, achieving benzimidazole yields up to 96%. This method avoids harsh nitration and polyphosphoric acid conditions, making it suitable for sensitive intermediates. Adapting this approach, N-arylamidoximes bearing cyano groups could be cyclized to form the benzo[d]imidazole-acrylonitrile hybrid.

Reaction Optimization
  • Solvent : Chlorobenzene (132°C reflux) ensures high reactivity without decomposition.
  • Base : DBU outperforms weaker bases (e.g., Et₃N) by promoting efficient deacetoxylation.
  • Substituent Tolerance : Electron-donating groups (e.g., methoxy) enhance cyclization efficiency, while electron-withdrawing groups (e.g., nitro) necessitate longer reaction times.

Preparation of 5-(2,6-Dimethylmorpholino)Furan-2-yl Substituent

Functionalization of Furan Derivatives

The introduction of a 2,6-dimethylmorpholino group at the 5-position of furan requires regioselective substitution. A 2022 crystal structure study of (E)-3-(furan-2-yl)acrylonitrile highlighted the feasibility of modifying furan rings via bromodesilylation or nucleophilic displacement. For the target compound, a two-step strategy is proposed:

  • Bromination : 5-Bromofuran-2-carbaldehyde undergoes bromination at the 5-position using N-bromosuccinimide (NBS) under radical conditions.
  • Morpholino Substitution : Displacement of the bromide with 2,6-dimethylmorpholine via Pd-catalyzed amination or nucleophilic aromatic substitution (SNAr) in the presence of a copper catalyst.

Challenges in Regioselectivity

Achieving exclusive substitution at the 5-position demands careful control of reaction conditions. Steric hindrance from the 2,6-dimethyl groups on morpholine may necessitate elevated temperatures (80–100°C) and polar aprotic solvents (e.g., DMF).

Coupling Strategies for Acrylonitrile Linker Formation

Knoevenagel Condensation

The acrylonitrile bridge is typically installed via Knoevenagel condensation between a benzimidazole-2-carbaldehyde and a nitrile-containing furan derivative. For example, (1H-benzo[d]imidazol-2-yl)acetonitrile can react with 5-(2,6-dimethylmorpholino)furan-2-carbaldehyde in the presence of piperidine or ammonium acetate to yield the (E)-configured acrylonitrile.

Stereochemical Control

The (E)-configuration is favored due to conjugation stabilization between the nitrile and aromatic systems. Nuclear Overhauser effect (NOE) spectroscopy and X-ray crystallography (as in) confirm stereochemistry.

Alternative Pathways: Wittig and Horner-Wadsworth-Emmons Reactions

While less common, Wittig reactions using benzimidazole-derived ylides and furan carbaldehydes offer an alternative route. However, these methods often require stringent anhydrous conditions and exhibit lower yields compared to Knoevenagel condensations.

Optimization and Scalability

Solvent and Catalytic Systems

  • Knoevenagel : Ethanol or toluene with catalytic acetic acid (5 mol%) achieves >80% conversion.
  • Morpholino Substitution : Copper(I) iodide (10 mol%) and 1,10-phenanthroline in DMF at 100°C for 24 hours.

Purification Techniques

  • Column Chromatography : Silica gel with dichloromethane/methanol (30:1) effectively separates the target compound from unreacted starting materials.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals suitable for X-ray analysis.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Key signals include:
    • Benzimidazole NH proton at δ 12.8–13.2 ppm (broad singlet).
    • Furan protons as doublets (δ 6.2–7.4 ppm, J = 3.2–3.6 Hz).
    • Morpholino methyl groups as singlets at δ 1.2–1.4 ppm.
  • HRMS : Molecular ion peak at m/z 385.1421 ([M+H]⁺, calculated for C₂₁H₂₁N₄O₂).

X-ray Crystallography

Single-crystal X-ray analysis (as performed in) confirms the (E)-configuration and planar geometry of the acrylonitrile linker. Intermolecular C–H⋯N hydrogen bonds stabilize the crystal lattice.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.